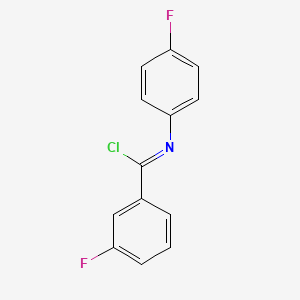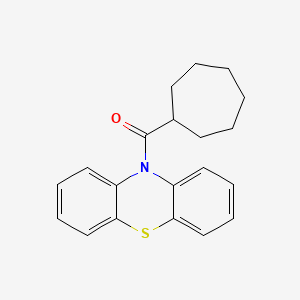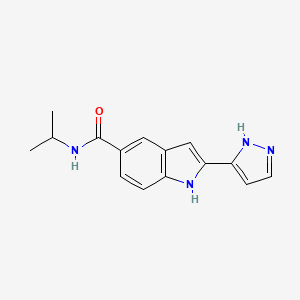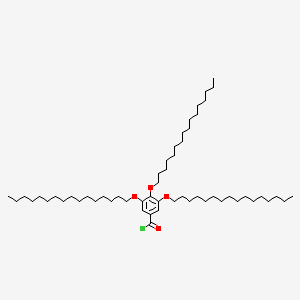
3-Fluoro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride typically involves the reaction of 3-fluorobenzoyl chloride with 4-fluoroaniline in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carboximidoyl chloride group. The reaction mixture is usually stirred at room temperature for several hours, followed by purification of the product through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve overall safety.
化学反应分析
Types of Reactions
3-Fluoro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride can undergo various types of chemical reactions, including:
Nucleophilic substitution: The carboximidoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Oxidative reactions can convert the compound into more oxidized derivatives, although specific conditions and reagents for such transformations may vary.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols, typically used in the presence of a base such as triethylamine or pyridine.
Reduction: Reducing agents like LiAlH4 or NaBH4 are commonly used under anhydrous conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) may be employed, depending on the desired oxidation state.
Major Products Formed
Nucleophilic substitution: Amides, esters, and thioesters.
Reduction: Corresponding amines.
Oxidation: Oxidized derivatives, which may include carboxylic acids or other functionalized aromatic compounds.
科学研究应用
3-Fluoro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride has several applications in scientific research:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: It serves as a building block for the development of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material Science: The compound can be used in the preparation of functional materials with specific properties, such as fluorescence or conductivity.
Biological Studies: Researchers use the compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential therapeutic effects.
作用机制
The mechanism of action of 3-Fluoro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
Fluorobenzene: A simpler aromatic compound with a single fluorine substituent.
4-Fluoroaniline: An aromatic amine with a fluorine substituent.
3-Fluorobenzoyl chloride: An aromatic carboximidoyl chloride with a fluorine substituent.
Uniqueness
3-Fluoro-N-(4-fluorophenyl)benzene-1-carboximidoyl chloride is unique due to the presence of both fluorine atoms and the carboximidoyl chloride group, which confer specific reactivity and properties. This combination makes the compound valuable for various synthetic and research applications, distinguishing it from simpler fluorinated aromatic compounds.
属性
CAS 编号 |
828263-99-6 |
|---|---|
分子式 |
C13H8ClF2N |
分子量 |
251.66 g/mol |
IUPAC 名称 |
3-fluoro-N-(4-fluorophenyl)benzenecarboximidoyl chloride |
InChI |
InChI=1S/C13H8ClF2N/c14-13(9-2-1-3-11(16)8-9)17-12-6-4-10(15)5-7-12/h1-8H |
InChI 键 |
LGKXFHFRUKPECC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)C(=NC2=CC=C(C=C2)F)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzamide](/img/structure/B14204084.png)
![1,1,1-Trifluoro-4-[(propan-2-yl)amino]-2-(trifluoromethyl)butan-2-ol](/img/structure/B14204086.png)
![2-(4-Fluorophenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B14204097.png)
![N-[Bis(tetradecyloxy)phosphoryl]-L-alanine](/img/structure/B14204102.png)

![N-[(2,2-Dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B14204112.png)
![2-({2-[(2-Methylphenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14204113.png)
![3-Hydroxy-1,5-dimethylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14204120.png)


![Naphthalene, [(R)-methylsulfinyl]-](/img/structure/B14204135.png)

